An In-depth Technical Guide to the Physicochemical Characterization of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide
An In-depth Technical Guide to the Physicochemical Characterization of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide
Introduction
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is governed by a complex interplay of biological activity and developability. A molecule's success is critically dependent on its physicochemical properties, which dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive framework for the physicochemical characterization of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide, a novel heterocyclic compound. The structure, featuring a methyl-substituted pyridine ring linked to an imidazole-4-carbohydrazide core, suggests potential applications in medicinal chemistry, leveraging the diverse biological activities associated with these pharmacophores.
This document is structured to serve as a practical manual for researchers, scientists, and drug development professionals. It moves beyond a mere listing of properties to detail the causality behind experimental choices and provides robust, self-validating protocols for their determination. We will first explore the predicted molecular properties based on computational models and then delve into the detailed experimental workflows required for empirical validation of its aqueous solubility, lipophilicity, ionization constant, melting point, and chemical stability.
Molecular Structure and Predicted Physicochemical Profile
The foundational step in characterizing any new chemical entity is to understand its structure and derive a theoretical physicochemical profile. These in silico predictions are invaluable for guiding initial experimental design and resource allocation.[1]
Chemical Structure:
-
IUPAC Name: 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide
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Molecular Formula: C₁₁H₁₂N₆O
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Structure:
(Note: An illustrative structure is described here, as a definitive public image is unavailable.) The molecule consists of a pyridine ring with a methyl group at the 6-position. The pyridine ring is attached at its 2-position to the nitrogen at the 1-position of an imidazole ring. The imidazole ring is substituted at the 4-position with a carbohydrazide group (-C(=O)NHNH₂).
Computationally Predicted Properties
Computational tools and algorithms provide rapid predictions of key molecular properties that are critical for drug design and optimization.[2] While these values require experimental confirmation, they offer a crucial first look at the molecule's potential behavior. The following table summarizes the predicted properties for 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide, derived from standard computational models.[3]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~232.25 g/mol | Influences size-dependent processes like diffusion and membrane passage. Generally, lower molecular weight (<500 Da) is favored for oral bioavailability. |
| cLogP | ~0.5 - 1.5 | A measure of lipophilicity. This value suggests a relatively balanced hydrophilic-lipophilic character, which is often desirable for drug candidates. |
| Topological Polar Surface Area (TPSA) | ~95 Ų | Predicts passive molecular transport through membranes. Values below 140 Ų are generally associated with good cell permeability. |
| Hydrogen Bond Donors | 3 | The -NH₂ and -NH- groups can donate hydrogen bonds, influencing solubility and target binding. |
| Hydrogen Bond Acceptors | 5 | The nitrogen atoms in the pyridine and imidazole rings, and the carbonyl oxygen, act as hydrogen bond acceptors, contributing to solubility and receptor interactions. |
| Rotatable Bonds | 2 | A measure of molecular flexibility. Fewer than 10 rotatable bonds is generally preferred for good oral bioavailability. |
These values are estimates based on the chemical structure and standard QSAR models.[4] Experimental verification is essential.
Experimental Determination of Physicochemical Properties
The following sections provide detailed, step-by-step protocols for the experimental determination of the core physicochemical properties of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide.
Aqueous Solubility (S₀)
Scientific Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[5] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Low solubility can lead to poor and variable absorption, hindering the development of an effective oral dosage form.[6] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[7]
Experimental Protocol: Shake-Flask Method
This protocol establishes the equilibrium solubility of the compound in a buffered aqueous solution.
Step 1: Preparation of Materials
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Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Ensure the buffer is filtered and degassed.
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Weigh a sufficient amount of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide to create a supersaturated solution (e.g., 2-5 mg).
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Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) for creating a standard curve.
Step 2: Sample Incubation
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Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a glass vial.
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Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal incubation time.
Step 3: Phase Separation
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After incubation, allow the suspension to settle.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. For higher accuracy, filter the supernatant through a 0.22 µm filter.
Step 4: Quantification
-
Prepare a series of calibration standards by diluting the stock solution in the same buffer.
-
Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
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The solubility is determined by comparing the analytical response of the sample to the calibration curve.
Mandatory Visualization:
Caption: Workflow for Aqueous Solubility Determination via Shake-Flask Method.
Lipophilicity (LogP / LogD)
Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor influencing membrane permeability, plasma protein binding, and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds. The shake-flask method using n-octanol and water (or buffer) is the benchmark technique for LogP/D determination.[][9]
Experimental Protocol: Shake-Flask Method for LogD₇.₄
This protocol measures the distribution of the compound between n-octanol and an aqueous buffer at physiological pH.
Step 1: Preparation of Phases
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Pre-saturate n-octanol with PBS (pH 7.4) and PBS (pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.
-
Prepare a stock solution of the compound in either pre-saturated PBS or n-octanol.
Step 2: Partitioning
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In a glass vial, combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated PBS (e.g., in a 1:1 ratio).
-
Add a small aliquot of the compound's stock solution to the vial. The final concentration should be within the linear range of the analytical method.
-
Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.
Step 3: Phase Separation
-
Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the n-octanol and aqueous layers.
Step 4: Quantification
-
Carefully withdraw a sample from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase ([C]octanol and [C]aqueous) using a suitable analytical method like HPLC-UV or LC-MS.
-
Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([C]octanol / [C]aqueous) .
Mandatory Visualization:
Caption: Workflow for LogD Determination via Shake-Flask Method.
Ionization Constant (pKa)
Scientific Rationale: The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms. Since the charge state of a molecule profoundly affects its solubility, permeability, and target binding, determining the pKa is essential.[10] The pyridine and imidazole moieties, as well as the hydrazide group, are ionizable. Potentiometric titration is a highly accurate and widely used method for pKa determination.[11][12]
Experimental Protocol: Potentiometric Titration
This protocol measures the change in pH of a compound solution upon the addition of a titrant.
Step 1: Instrument Calibration and Setup
-
Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[11]
-
Set up a titration vessel with a magnetic stirrer, the calibrated pH electrode, and a micro-burette for precise titrant delivery. Maintain a constant temperature (e.g., 25°C).
Step 2: Sample Preparation
-
Accurately weigh and dissolve the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1-5 mM).
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[11]
Step 3: Titration
-
If basic pKas are expected, acidify the solution to a low starting pH (e.g., pH 2) with a standardized HCl solution.
-
Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
If acidic pKas are expected, start at a high pH by adding NaOH and titrate with HCl.
Step 4: Data Analysis
-
Plot the pH reading versus the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the curve.[11]
-
Alternatively, calculate the first derivative of the curve (ΔpH/ΔV); the peaks in the derivative plot correspond to the equivalence points. The pKa is the pH at half the volume of these peaks.
Mandatory Visualization:
Caption: Workflow for pKa Determination via Potentiometric Titration.
Melting Point (Tₘ)
Scientific Rationale: The melting point is the temperature at which a solid turns into a liquid. It is a fundamental indicator of a compound's purity and the strength of its crystal lattice. A sharp melting point typically indicates high purity. Melting point data is also used in solubility prediction models, as higher melting points often correlate with lower solubility due to stronger intermolecular forces in the crystal.[6] Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point and other thermal transitions.[13][14]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
This protocol measures the heat flow into the sample relative to a reference as a function of temperature.
Step 1: Sample Preparation
-
Accurately weigh a small amount of the solid compound (typically 1-5 mg) into a DSC pan (e.g., aluminum).
-
Hermetically seal the pan to prevent any loss of material during heating.
-
Prepare an identical empty, sealed pan to serve as a reference.
Step 2: Instrument Setup
-
Place the sample pan and the reference pan into the DSC cell.
-
Program the instrument with the desired temperature profile. A typical profile involves an initial equilibration at a low temperature (e.g., 25°C), followed by a linear heating ramp (e.g., 5-10°C/min) to a temperature well above the expected melting point.
Step 3: Thermal Analysis
-
Initiate the temperature program. The instrument will measure the difference in heat flow required to maintain the sample and reference at the same temperature.
-
An endothermic event (heat absorption) will be observed as the sample melts. This appears as a peak on the resulting thermogram.
Step 4: Data Interpretation
-
Analyze the thermogram to identify the melting peak.
-
The onset temperature of the peak is typically reported as the melting point (Tₘ).
-
The area under the peak corresponds to the enthalpy of fusion (ΔHfus), which provides information about the crystallinity of the material.
Mandatory Visualization:
Caption: Workflow for Melting Point Determination via DSC.
Chemical Stability
Scientific Rationale: Chemical stability is a critical attribute that determines a drug's shelf-life and ensures its safety and efficacy.[15] Forced degradation (or stress testing) studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[16] These studies expose the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate decomposition and are essential for developing stability-indicating analytical methods.[17]
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical stress testing workflow.
Step 1: Preparation of Stock and Stress Solutions
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Prepare the stressor solutions: 0.1 M HCl (acid), 0.1 M NaOH (base), and 3% H₂O₂ (oxidizing agent).
Step 2: Stress Conditions
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For each condition, mix an aliquot of the compound stock solution with the stressor solution. Store a control sample in the solvent without any stressor.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Store at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Store at 60°C.
-
Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature.
-
Thermal Degradation: Store the stock solution and solid powder at a high temperature (e.g., 80°C).
-
Photostability: Expose the stock solution and solid powder to a controlled light source (as per ICH Q1B guidelines).
-
Collect samples at various time points (e.g., 2, 8, 24, 48 hours). For thermal and photostability, time points may extend to several days.
Step 3: Sample Analysis
-
At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples).
-
Analyze all samples (including the time-zero control) using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS).
Step 4: Data Evaluation
-
Calculate the percentage of the parent compound remaining at each time point. A target degradation of 5-20% is ideal for identifying major degradants.[16]
-
Use the PDA and MS data to identify and characterize the degradation products.
-
Establish the degradation pathway and determine the intrinsic stability of the molecule under different stress conditions.
Mandatory Visualization:
Caption: Workflow for a Forced Degradation (Chemical Stability) Study.
Data Synthesis and Interpretation
The integration of computational predictions and robust experimental data forms a comprehensive physicochemical profile of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide. This profile is not an endpoint but a critical decision-making tool. For instance:
-
Solubility and pKa data will guide the selection of appropriate salt forms and formulation strategies, such as using pH-modifying excipients to enhance dissolution.[6]
-
LogD data will inform predictions of membrane permeability and potential for off-target effects related to high lipophilicity. This can guide structural modifications to optimize the ADMET profile.
-
Stability data are crucial for defining storage conditions, identifying compatible excipients, and establishing a re-test period or shelf-life for the drug substance.[18]
Conclusion
The thorough physicochemical characterization of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide is a mandatory prerequisite for its advancement as a potential drug candidate. By systematically applying the detailed experimental protocols outlined in this guide—from determining fundamental properties like solubility and pKa to assessing its stability under stress—researchers can build a robust data package. This data is essential for making informed decisions, de-risking development, and ultimately paving the way for successful formulation and clinical evaluation. The synergy of predictive modeling and rigorous experimental validation provides the authoritative grounding necessary to navigate the complexities of modern drug development.
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